

# Characterization of TiSi<sub>2</sub> using XRD and TEM

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## Compound of Interest

Compound Name: *Titanium disilicide*

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An Application Note on the Characterization of Titanium Silicide (TiSi<sub>2</sub>) Thin Films using X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM).

## Introduction

Titanium silicide (TiSi<sub>2</sub>) is a critical material in the semiconductor industry, primarily used for contacts and local interconnects in integrated circuits due to its low resistivity, high thermal stability, and good process compatibility. TiSi<sub>2</sub> exists mainly in two crystalline phases: the high-resistivity, metastable C49 phase and the low-resistivity, stable C54 phase. The transformation from the C49 to the C54 phase is essential for achieving the desired low-resistance electrical contacts.<sup>[1]</sup> Therefore, accurate and detailed characterization of the TiSi<sub>2</sub> film's crystal structure, microstructure, and interfacial properties is paramount for process control and device performance.

This application note provides detailed protocols for the characterization of TiSi<sub>2</sub> thin films using two powerful analytical techniques: X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM). XRD is employed for phase identification and crystallographic analysis, while TEM offers high-resolution imaging of the film's microstructure, including grain size, layer thickness, and interface quality.

## I. Phase and Crystallographic Analysis using X-ray Diffraction (XRD)

XRD is a non-destructive technique used to identify the crystalline phases present in a material by analyzing the diffraction pattern of an incident X-ray beam. It provides crucial information on

phase composition (C49 vs. C54), preferred crystal orientation (texture), and crystallite size.

## Experimental Protocol: XRD Analysis

- Sample Preparation:
  - Carefully cleave a representative piece of the wafer with the  $\text{TiSi}_2$  thin film. The typical sample size is 1 cm x 1 cm.
  - Ensure the sample surface is clean and free of contaminants. If necessary, gently clean with isopropyl alcohol and dry with a nitrogen gun.
- Instrument Setup (Bragg-Brentano Configuration):
  - Mount the sample onto the XRD sample holder, ensuring the film surface is flat and level with the holder's surface. Use clay or double-sided tape to secure it.
  - Power on the X-ray diffractometer. A common X-ray source is a Copper anode, providing  $\text{Cu K}\alpha$  radiation ( $\lambda = 1.5406 \text{ \AA}$ ).<sup>[2]</sup>
  - Set the generator to the desired voltage and current (e.g., 40 kV and 40 mA).
  - Configure the goniometer for a coupled  $\theta$ - $2\theta$  scan.
  - Define the scan range. A  $2\theta$  range of  $20^\circ$  to  $60^\circ$  is typically sufficient to capture the main diffraction peaks for both C49 and C54  $\text{TiSi}_2$ .
  - Set the scan parameters:
    - Step Size:  $0.02^\circ$
    - Dwell Time (or Scan Speed): 1-2 seconds per step (or  $1\text{-}2^\circ/\text{minute}$ ).
- Data Acquisition:
  - Start the XRD scan and monitor the acquisition process.
  - Once the scan is complete, save the raw data file (e.g., in .raw or .xy format).

- Data Analysis:
  - Use crystallographic software (e.g., X'Pert HighScore, JADE) to process the data.
  - Perform background subtraction and peak search/fitting.
  - Compare the experimental peak positions ( $2\theta$  values) with standard diffraction patterns from a database (e.g., JCPDS/ICDD) to identify the phases. The JCPDS card number for C49-TiSi<sub>2</sub> is 04-002-1352, and for C54-TiSi<sub>2</sub> is 35-0785.[\[3\]](#)[\[4\]](#)
  - The relative intensity of the peaks can be used to estimate the phase abundance.

## Data Presentation: XRD Quantitative Summary

The following table summarizes the prominent diffraction peaks for the C49 and C54 phases of TiSi<sub>2</sub>.

Phase	$2\theta$ (°) (Cu K $\alpha$ )	Miller Indices (hkl)
C49-TiSi <sub>2</sub>	~39.3°	(131)
~41.0°	(131) and (211) TiSi	
~51.3°	(002)	
C54-TiSi <sub>2</sub>	~39.1°	(311)
~42.2°	(040)	
~43.2°	(022)	
~49.7°	(331)	

Note: Peak positions can shift slightly due to stress or compositional variations. The presence of both sets of peaks indicates a mixed-phase film.[\[1\]](#)[\[3\]](#)[\[4\]](#)

## II. Microstructural Analysis using Transmission Electron Microscopy (TEM)

TEM provides direct, high-resolution imaging of the material's internal structure. For  $\text{TiSi}_2$  thin films, cross-sectional TEM is invaluable for visualizing the film thickness, grain morphology, the interface with the silicon substrate, and any defects.<sup>[5][6]</sup>

## Experimental Protocol: Cross-Sectional TEM Sample Preparation

Preparing a high-quality, electron-transparent sample is the most critical step for TEM analysis.<sup>[7]</sup>

- Scribing and Cleaving:
  - Cleave the wafer into small rectangular pieces (e.g., 2 mm x 5 mm).
- Epoxy Bonding:
  - Glue two pieces together face-to-face (film-to-film) using a suitable epoxy (e.g., Gatan G1).
  - Cure the epoxy in an oven at the recommended temperature (e.g., 100-120°C) for about 30-60 minutes to ensure a strong bond.
- Slicing and Mounting:
  - Use a low-speed diamond saw to cut a thin cross-sectional slice (~300-500  $\mu\text{m}$  thick) from the bonded stack.
  - Mount the slice onto a TEM grid (typically a 3 mm diameter slotted grid).
- Mechanical Grinding and Polishing:
  - Mechanically grind the sample from both sides using progressively finer diamond lapping films (e.g., from 30  $\mu\text{m}$  down to 0.5  $\mu\text{m}$ ).
  - The goal is to reduce the sample thickness to approximately 20-30  $\mu\text{m}$ .
- Dimpling (Optional but Recommended):

- Create a central dimple in the sample using a dimple grinder. This thins the center of the sample to just a few micrometers, reducing the subsequent ion milling time.
- Ion Milling:
  - Place the sample in a precision ion polishing system (PIPS).
  - Mill the sample from both sides using  $\text{Ar}^+$  ion beams at a low angle (e.g.,  $3\text{--}5^\circ$ ).
  - Start with a higher energy beam (e.g., 4-5 keV) to increase the milling rate.
  - As the sample becomes thin and a hole appears, reduce the beam energy (e.g., 1-2 keV) for a final, gentle polish to remove amorphous damage. The process is complete when a small hole forms at the center of the sample, with electron-transparent regions around the edge of the hole.

## Experimental Protocol: TEM Analysis

- Loading and Alignment:
  - Carefully load the prepared sample into the TEM holder and insert it into the microscope.
  - Align the electron beam.
- Imaging:
  - Start with low-magnification imaging to locate the  $\text{TiSi}_2/\text{Si}$  interface in the electron-transparent region.
  - Acquire Bright-Field (BF) images to visualize the overall microstructure, including grain boundaries and film thickness.[\[6\]](#)
  - Acquire High-Resolution TEM (HRTEM) images at the  $\text{TiSi}_2/\text{Si}$  interface to examine its abruptness and crystallinity at the atomic level.[\[8\]](#)
- Diffraction:

- Obtain Selected Area Electron Diffraction (SAED) patterns from the film. A polycrystalline C54 film will show sharp rings, while a single grain will produce a spot pattern. This confirms the XRD results and provides localized crystallographic information.[9]

## Data Presentation: TEM Quantitative Summary

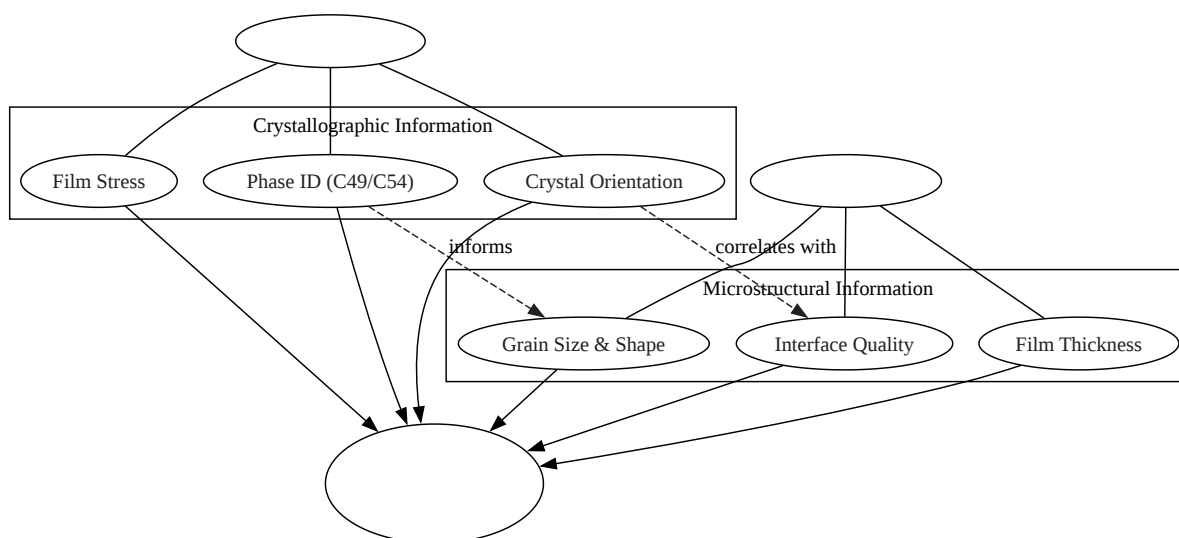
TEM analysis provides direct measurements of key microstructural features.

Parameter	Typical Value Range	Method of Measurement
Film Thickness	20 - 100 nm	Direct measurement from cross-sectional BF-TEM images
Grain Size	50 - 500 nm	Measurement of individual grains in BF-TEM images
Interface Roughness	1 - 10 nm	Measurement of the vertical deviation at the TiSi <sub>2</sub> /Si interface in HRTEM images
Lattice Fringing	C54 (040): ~0.21 nm	Measurement from Fast Fourier Transform (FFT) of HRTEM images

Note: Values are representative and depend heavily on the specific fabrication and annealing conditions.[5][6][8]

## Visualized Workflows and Relationships

Caption: Experimental workflow for TiSi<sub>2</sub> characterization.



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Caption: Logical relationship between XRD and TEM data.

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